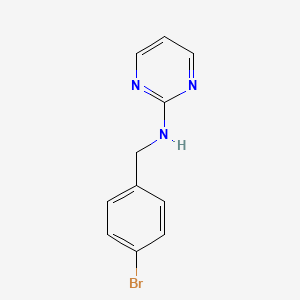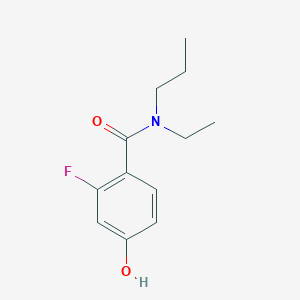![molecular formula C13H17N3O3S B6632521 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile](/img/structure/B6632521.png)
4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile, also known as AMMSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. AMMSB is a sulfonamide derivative that has been reported to exhibit a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Wirkmechanismus
The mechanism of action of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways. For example, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been reported to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In addition, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile are diverse and depend on the specific biological system being studied. For example, in vitro studies have shown that 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile can inhibit the proliferation of cancer cells and induce apoptosis. In addition, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. Moreover, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been reported to inhibit the replication of HIV-1 and HCV in infected cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological systems. In addition, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile is its potential toxicity, which may limit its use in certain experimental systems. Moreover, the mechanism of action of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile is not fully understood, which may make it difficult to interpret some experimental results.
Zukünftige Richtungen
There are several future directions for the study of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile. One potential direction is to further investigate its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its anti-cancer activity and its potential use in the development of novel cancer therapies. Moreover, the anti-viral activity of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile could be further studied to develop new treatments for HIV-1 and HCV infections. Finally, the mechanism of action of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile could be further elucidated to better understand its biological effects and potential therapeutic applications.
Synthesemethoden
The synthesis of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile involves the reaction of 4-chloro-3-methylbenzonitrile with morpholine and formaldehyde to yield 4-[2-(aminomethyl)morpholin-4-yl]benzonitrile. This intermediate is then treated with sulfuryl chloride to obtain the final product, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile. The overall yield of this process is around 50%, and the purity of the product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Moreover, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been reported to have anti-viral activity against HIV-1 and hepatitis C virus (HCV).
Eigenschaften
IUPAC Name |
4-[2-(aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-10-6-11(7-14)2-3-13(10)20(17,18)16-4-5-19-12(8-15)9-16/h2-3,6,12H,4-5,8-9,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXUMAVGSQRKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)S(=O)(=O)N2CCOC(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-(3-bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,2,2-trifluoroethanamine](/img/structure/B6632445.png)
![(2R)-N-[[1-(hydroxymethyl)cyclopentyl]methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B6632446.png)
![2-amino-4-bromo-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]benzamide](/img/structure/B6632452.png)
![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B6632487.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N,4-dimethylbenzamide](/img/structure/B6632496.png)
![3-[[(2R)-2-amino-4-methylsulfanylbutanoyl]amino]-N-methylbenzamide](/img/structure/B6632504.png)




![N-(1,4-dioxaspiro[4.5]decan-8-yl)-2-fluoro-6-hydroxybenzamide](/img/structure/B6632528.png)


![(2R)-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]piperidine-2-carboxamide](/img/structure/B6632546.png)